Tert-butyl 4-(4-bromo-2-fluorobenzyl)piperazine-1-carboxylate
Overview
Description
Tert-butyl 4-(4-bromo-2-fluorobenzyl)piperazine-1-carboxylate is a chemical compound with the molecular formula C16H22BrFN2O2 . It has a molecular weight of 359.24 . This compound is used as an intermediate in the synthesis of other complex molecules .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature . For instance, derivatives of N-Boc piperazine, such as tert-butyl 4- (2-ethoxy-2-oxoethyl)-piperazine-1-carboxylate and tert-butyl 4- (2-hydrazino-2-oxoethyl)piperazine-1-carboxylate, have been synthesized and characterized by FT-IR, 1H & 13C NMR, and LCMS spectroscopic studies .Molecular Structure Analysis
The molecular structure of this compound is characterized by the presence of a piperazine ring, a tert-butyl group, a carboxylate group, and a 4-bromo-2-fluorobenzyl group .Physical And Chemical Properties Analysis
This compound is a solid at room temperature . It has a molecular weight of 359.24 . The compound should be stored in an inert atmosphere at 2-8°C .Scientific Research Applications
Synthesis and Structural Analysis
Synthesis and Characterization
Tert-butyl 4-(5-(3-fluorophenyl)-1,2,4-oxadiazol-3-yl) piperazine-1-carboxylate, a related compound, was synthesized and characterized through various spectroscopic methods. Its molecular structure was confirmed using single crystal X-ray diffraction data (Sanjeevarayappa, Iyengar, Kumar, & Suchetan, 2015).
Crystal Structure Analysis
Another derivative, tert-butyl 4-[4-(4-fluorophenyl)-2-methylbut-3-yn-2-yl]piperazine-1-carboxylate, was prepared and its novel chemistry explored, indicating pharmacological utility (Gumireddy et al., 2021).
Biological Activities
- Antibacterial and Anthelmintic Activity: The synthesized compound tert-butyl 4-(5-(3-fluorophenyl)-1,2,4-oxadiazol-3-yl) piperazine-1-carboxylate exhibited moderate anthelmintic and poor antibacterial activities (Sanjeevarayappa et al., 2015).
Application in Material Science
- Corrosion Inhibition: Tert-butyl 4-[(4-methyl phenyl) carbonyl] piperazine-1-carboxylate was investigated for its anticorrosive properties on carbon steel in acidic conditions. The compound demonstrated substantial inhibition efficiency, revealing its potential as a corrosion inhibitor (Praveen et al., 2021).
Other Relevant Studies
Chiral Deprotonation
A study on the chiral deprotonation of a piperazine, including TERT-butyl 4- TERT-butylpiperazine-1-carboxylate, was conducted, revealing potential routes to chiral intermediates for medicinal applications (McDermott, Campbell, & Ertan, 2008).
Dual Receptor Binding Affinities
Research on 7-piperazinyl and 7-piperidinyl-3,4-dihydroquinazolin-2(1H)-ones, structurally related to compounds like tert-butyl piperazine-1-carboxylate, showed potential as dual D2 and 5-HT1A receptor binding agents (Ullah, 2014).
Safety and Hazards
The compound is labeled with the GHS07 pictogram, indicating that it may be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .
properties
IUPAC Name |
tert-butyl 4-[(4-bromo-2-fluorophenyl)methyl]piperazine-1-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22BrFN2O2/c1-16(2,3)22-15(21)20-8-6-19(7-9-20)11-12-4-5-13(17)10-14(12)18/h4-5,10H,6-9,11H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JSTXYHOTCNCFHD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCN(CC1)CC2=C(C=C(C=C2)Br)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22BrFN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.